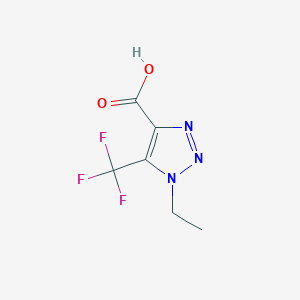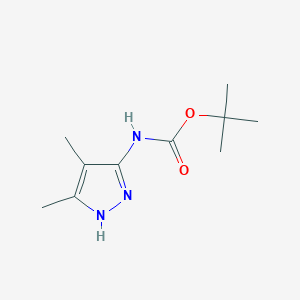![molecular formula C8H4F3N3 B1445674 7-(Trifluoromethyl)pyrido[2,3-b]pyrazine CAS No. 1260683-21-3](/img/structure/B1445674.png)
7-(Trifluoromethyl)pyrido[2,3-b]pyrazine
Overview
Description
7-(Trifluoromethyl)pyrido[2,3-b]pyrazine is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a pyrido[2,3-b]pyrazine core
Mechanism of Action
Target of Action
Pyrido[2,3-b]pyrazine derivatives have been associated with a wide range of biological activities .
Mode of Action
It’s worth noting that pyrido[2,3-b]pyrazine derivatives have been found to exhibit remarkable nonlinear optical (nlo) responses .
Biochemical Pathways
Compounds with the pyrido[2,3-b]pyrazine scaffold have been utilized in electrochemical sensing of dna and in vitro antioxidant and antiurease activity .
Result of Action
It has been noted that pyrido[2,3-b]pyrazine derivatives have shown remarkable contributions towards nlo technological applications .
Preparation Methods
The synthesis of 7-(Trifluoromethyl)pyrido[2,3-b]pyrazine typically involves multicomponent reactions. One common method includes the condensation of 2,3-diaminopyridine with benzil derivatives under specific conditions . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
7-(Trifluoromethyl)pyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
7-(Trifluoromethyl)pyrido[2,3-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of other heterocyclic compounds and as a building block for complex molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and nonlinear optical materials
Comparison with Similar Compounds
Similar compounds to 7-(Trifluoromethyl)pyrido[2,3-b]pyrazine include other pyrido[2,3-b]pyrazine derivatives and trifluoromethyl-substituted heterocycles. These compounds share structural similarities but differ in their specific functional groups and properties. For example:
Pyrido[2,3-b]pyrazin-7-ylboronic acid pinacol ester: This compound has a boronic acid ester group instead of a trifluoromethyl group, leading to different reactivity and applications.
Other trifluoromethyl-substituted heterocycles: These compounds may have different core structures but share the trifluoromethyl group, influencing their chemical and biological properties.
Properties
IUPAC Name |
7-(trifluoromethyl)pyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3/c9-8(10,11)5-3-6-7(14-4-5)13-2-1-12-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAIGTKEYOCQAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(C=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857588 | |
| Record name | 7-(Trifluoromethyl)pyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260683-21-3 | |
| Record name | Pyrido[2,3-b]pyrazine, 7-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260683-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Trifluoromethyl)pyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1445594.png)




![1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine](/img/structure/B1445604.png)


![4,8-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B1445607.png)
![6,7-Dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride](/img/structure/B1445609.png)



